molecular formula C13H19ClFNO B13760959 4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride CAS No. 59921-72-1

4'-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride

Cat. No.: B13760959
CAS No.: 59921-72-1
M. Wt: 259.75 g/mol
InChI Key: QAMZKFCELBFJSS-UHFFFAOYSA-N
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Description

4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is a synthetic compound belonging to the class of cathinones. It is structurally characterized by the presence of a fluorine atom at the para position of the phenyl ring and an isopropylamino group attached to the butyrophenone backbone. This compound is primarily used as an analytical reference material in forensic and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenone carboxylic acid.

    Reduction: Major products include 4’-fluoro-4-(isopropyl)aminobutyrophenol.

    Substitution: Major products depend on the nucleophile used, such as 4’-methoxy-4-(isopropyl)aminobutyrophenone.

Mechanism of Action

The exact mechanism of action of 4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is not well understood. it is believed to act on the central nervous system by inhibiting the reuptake of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in stimulant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Fluoro-4-(isopropyl)aminobutyrophenone hydrochloride is unique due to its specific structural features, including the isopropylamino group and the fluorine atom on the phenyl ring. These features contribute to its distinct pharmacological and chemical properties, making it valuable for research and forensic applications .

Properties

CAS No.

59921-72-1

Molecular Formula

C13H19ClFNO

Molecular Weight

259.75 g/mol

IUPAC Name

[4-(4-fluorophenyl)-4-oxobutyl]-propan-2-ylazanium;chloride

InChI

InChI=1S/C13H18FNO.ClH/c1-10(2)15-9-3-4-13(16)11-5-7-12(14)8-6-11;/h5-8,10,15H,3-4,9H2,1-2H3;1H

InChI Key

QAMZKFCELBFJSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[NH2+]CCCC(=O)C1=CC=C(C=C1)F.[Cl-]

Origin of Product

United States

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